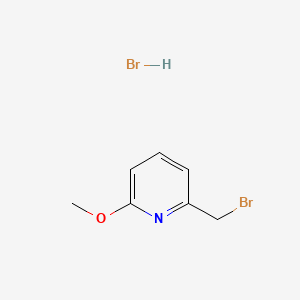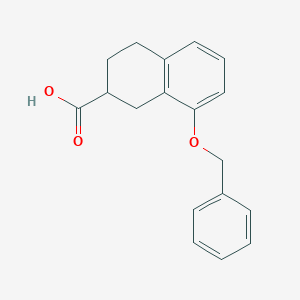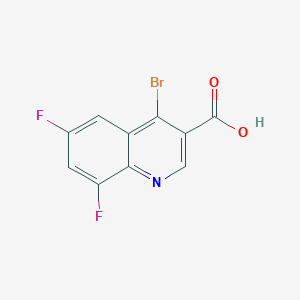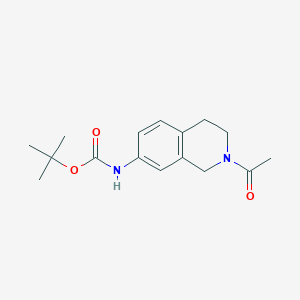![molecular formula C14H14FN3O3 B11840819 2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)
2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a fluorine atom at the 2’ position, a hydroxyethyl group, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoropyridine and 2,4’-bipyridine.
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as nucleophilic substitution and condensation.
Introduction of Functional Groups: The hydroxyethyl and methylamino groups are introduced through reactions with suitable reagents like ethylene oxide and methylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of 2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid may involve:
Scale-Up of Laboratory Procedures: The laboratory-scale synthesis is scaled up to industrial levels, ensuring that reaction conditions are optimized for large-scale production.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Automation and Control: Advanced automation and control systems are used to monitor and regulate reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the bipyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the bipyridine ring.
科学的研究の応用
2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
作用機序
The mechanism of action of 2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to metal ions, proteins, or nucleic acids, influencing their function.
Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, such as signal transduction, gene expression, or enzymatic activity.
類似化合物との比較
2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid can be compared with other similar compounds, such as:
2,2’-Bipyridine: Lacks the fluorine, hydroxyethyl, and carboxylic acid groups, resulting in different chemical properties and applications.
4,4’-Bipyridine: Similar bipyridine structure but with different substitution patterns, leading to variations in reactivity and function.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups at different positions, affecting its coordination chemistry and applications.
The uniqueness of 2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C14H14FN3O3 |
|---|---|
分子量 |
291.28 g/mol |
IUPAC名 |
2-(2-fluoropyridin-4-yl)-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H14FN3O3/c1-18(4-5-19)13-8-10(14(20)21)6-11(17-13)9-2-3-16-12(15)7-9/h2-3,6-8,19H,4-5H2,1H3,(H,20,21) |
InChIキー |
JJUSTTVTNKSKJC-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C1=CC(=CC(=N1)C2=CC(=NC=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)





![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)


![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)


